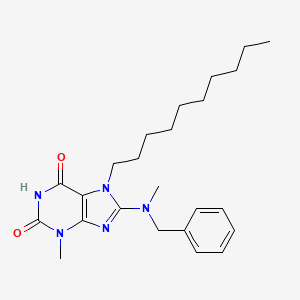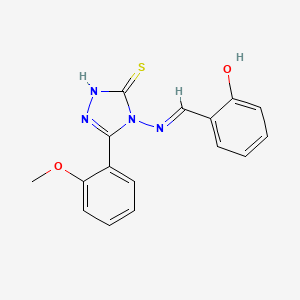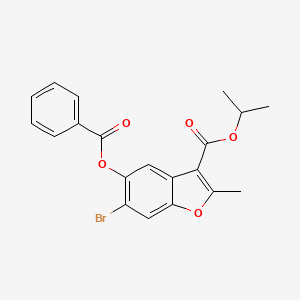
Geodin Hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It has a molecular formula of C17H14Cl2O8 and a molecular weight of 417.19 g/mol . This compound is primarily used in research related to life sciences and has various applications in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Geodin Hydrate can be synthesized through a series of chemical reactions involving chlorination, hydroxylation, and esterification. The synthetic route typically starts with the chlorination of a benzoic acid derivative, followed by hydroxylation to introduce hydroxyl groups at specific positions on the aromatic ring. The final step involves esterification to form the methoxycarbonylphenoxy group .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving the use of advanced catalysts and controlled reaction environments to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
Geodin Hydrate undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound into its dihydro derivatives.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reagents like bromine or iodine can be used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrogeodin and related compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Geodin Hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for potential therapeutic applications, such as antidiabetic and anticancer activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
Geodin Hydrate exerts its effects through various molecular targets and pathways. It has been shown to stimulate glucose uptake in adipocytes, making it a potential candidate for antidiabetic therapies. The compound interacts with specific receptors and enzymes involved in glucose metabolism, leading to increased glucose uptake and utilization . Additionally, this compound exhibits antioxidant activity by scavenging free radicals and inhibiting oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
Dihydrogeodin: A reduced form of Geodin Hydrate with similar biological activities.
Sulochrin: A precursor in the biosynthesis of this compound with distinct chemical properties.
Neogeodin: Another related compound with similar structural features.
Uniqueness of this compound
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to stimulate glucose uptake and exhibit antioxidant activity sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C17H14Cl2O8 |
|---|---|
Peso molecular |
417.2 g/mol |
Nombre IUPAC |
3,5-dichloro-2-hydroxy-6-(4-hydroxy-2-methoxy-6-methoxycarbonylphenoxy)-4-methylbenzoic acid |
InChI |
InChI=1S/C17H14Cl2O8/c1-6-11(18)13(21)10(16(22)23)15(12(6)19)27-14-8(17(24)26-3)4-7(20)5-9(14)25-2/h4-5,20-21H,1-3H3,(H,22,23) |
Clave InChI |
MYFFDMMUGIQJQM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1Cl)OC2=C(C=C(C=C2OC)O)C(=O)OC)C(=O)O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Bromophenyl)-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B12043853.png)

![3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12043860.png)


![2-Benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine hydrochloride](/img/structure/B12043873.png)


![1,2-Dihydro-6-hydroxy-4-oxo-N-2-pyrazinyl-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12043888.png)




